molecular formula C16H19N3OS B2974760 ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether CAS No. 338416-18-5

ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether

Cat. No.: B2974760
CAS No.: 338416-18-5
M. Wt: 301.41
InChI Key: LHAGBDKQSBLQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include formamide and various aldehydes.

    Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiol or its derivatives.

    Etherification: The final step involves the etherification of the phenyl group with ethyl alcohol under acidic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the ether linkage, depending on the conditions and reagents used.

    Substitution: The aromatic ring and the pyrimidine core can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the pyrimidine ring or the ether linkage.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The pyrrolo[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The methylsulfanyl group can enhance binding affinity and specificity through hydrophobic interactions and potential covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylsulfanyl)pyrrolo[2,3-d]pyrimidine: Lacks the ethyl phenyl ether group, resulting in different biological activity.

    Ethyl 4-phenyl ether: Lacks the pyrrolo[2,3-d]pyrimidine core, making it less effective in biological applications.

Uniqueness

Ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether is unique due to the combination of its pyrrolo[2,3-d]pyrimidine core and the ethyl phenyl ether group. This combination enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-4-20-13-7-5-12(6-8-13)19-10-9-14-11(2)17-16(21-3)18-15(14)19/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAGBDKQSBLQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCC3=C(N=C(N=C32)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.